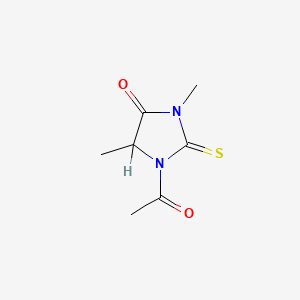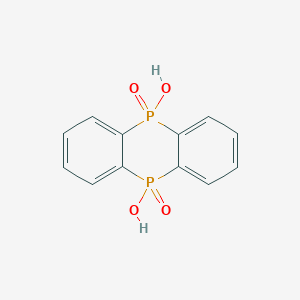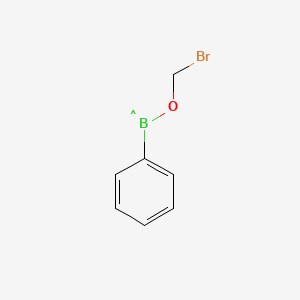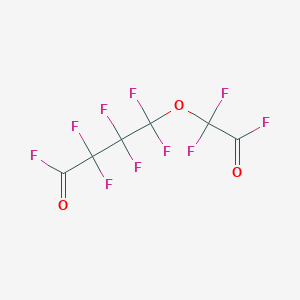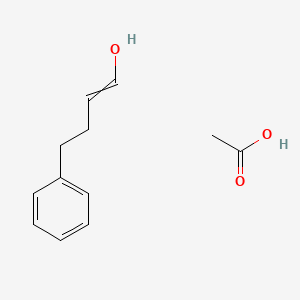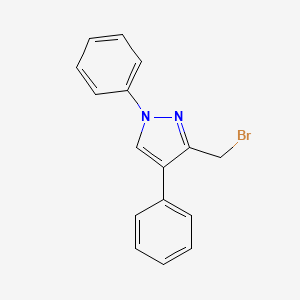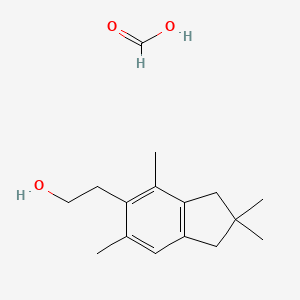
Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol is a complex organic compound that combines the properties of formic acid and a substituted ethanol derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol typically involves multi-step organic reactions. One common method includes the alkylation of 2,2,4,6-tetramethyl-1,3-dihydroindene with ethylene oxide, followed by formylation to introduce the formic acid moiety. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as ruthenium, nickel, or rhodium are often employed in hydrogenation steps to facilitate the formation of the desired ethanol derivative. The process is optimized to minimize by-products and maximize the purity of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the formic acid moiety to methanol derivatives.
Substitution: The ethanol part of the molecule can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of polymers and other industrial chemicals due to its unique structural properties.
Wirkmechanismus
The mechanism of action of formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol involves its interaction with various molecular targets. The formic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the ethanol derivative can engage in hydrophobic interactions. These combined effects influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: An aliphatic diol used in polymer synthesis.
2,2,4,6-Tetramethyl-1,3-dihydroindene: A precursor in the synthesis of the target compound.
Uniqueness
Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol is unique due to its combination of formic acid and a highly substituted ethanol derivative. This structural combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
64243-47-6 |
|---|---|
Molekularformel |
C16H24O3 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol |
InChI |
InChI=1S/C15H22O.CH2O2/c1-10-7-12-8-15(3,4)9-14(12)11(2)13(10)5-6-16;2-1-3/h7,16H,5-6,8-9H2,1-4H3;1H,(H,2,3) |
InChI-Schlüssel |
KASPLUGWMCKSON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CC(C2)(C)C)C(=C1CCO)C.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


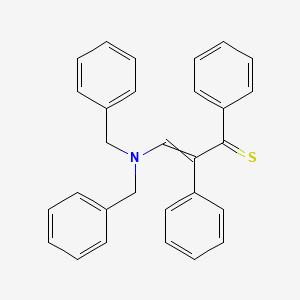
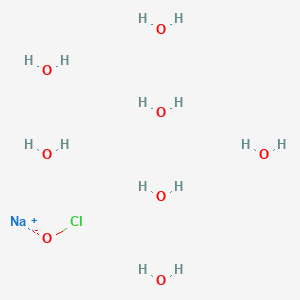
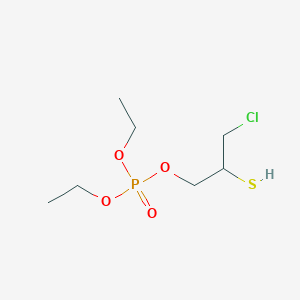

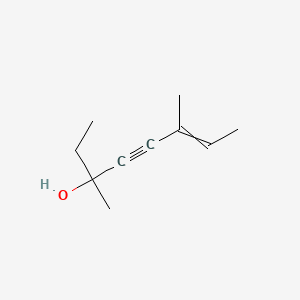
![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)
